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Compound of Interest

Compound Name: 6-Chloro-1H-indazol-4-ol

CAS No.: 887569-66-6

Cat. No.: B3195165 Get Quote

CAS Registry Number: 887569-66-6 Chemical Family: Halogenated Indazole / Phenolic

Heterocycle[1]

Executive Summary & Pharmacophore Context
6-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block primarily utilized in the

synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

From a medicinal chemistry perspective, this scaffold offers two critical features:

The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the hinge region

of kinase active sites via bidentate hydrogen bonding (N1-H donor, N2 acceptor).[2]

The 4-Hydroxyl Group: Provides a handle for O-alkylation to extend into the solvent-exposed

region or hydrophobic pockets, or acts as a direct H-bond donor/acceptor.

The 6-Chloro Substituent: Enhances lipophilicity (

) and metabolic stability by blocking the metabolically labile 6-position, preventing rapid
oxidative clearance.[2]

Critical Handling Note: As a phenolic indazole, this compound is susceptible to oxidation and

tautomeric equilibration.[2] It requires strict inert atmosphere storage to maintain high purity

(>98%) for catalytic cross-coupling reactions.[2]
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Chemical Identity & Physical Properties[3]
Property Data Relevance to Protocol

CAS Number 887569-66-6
Unique Identifier for

procurement/regulatory.

Formula Stoichiometry calculations.

Molecular Weight 168.58 g/mol Dose/Molarity calculations.[2]

Appearance Off-white to pale beige powder
Darkening indicates oxidation

(quinone formation).[2]

Solubility DMSO, DMF, Methanol
Poor water solubility; requires

organic co-solvents.[2]

pKa (Predicted)
~9.2 (Phenolic OH), ~13

(Indazole NH)

Critical: Deprotonation requires

mild bases (e.g.,

) for O-alkylation.[2]

Melting Point >200°C (Decomposes)
High thermal stability, but avoid

prolonged heating in air.[2]

Hazard Identification & Risk Assessment (GHS)[2][4]
This compound is classified under Category 4 for acute toxicity and Category 2 for irritation.[2]

[3] The presence of the phenolic moiety and the halogenated nitrogen heterocycle dictates its

toxicological profile.[2]

GHS Classification[2][4]
Acute Toxicity, Oral: Category 4 (H302)[2][4]

Skin Corrosion/Irritation: Category 2 (H315)[2]

Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]
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Mechanistic Toxicology[2]
Phenolic Acidity: The 4-OH group is acidic.[2] Upon contact with mucous membranes, it can

act as a protein denaturant, causing immediate irritation.[2]

Indazole Nitrogen: The unmasked nitrogen pairs can coordinate with heme-iron or other

metallo-enzymes if systemic absorption occurs.[2]

Sensitization Risk: Halogenated heterocycles are potential skin sensitizers.[2] Repeated

exposure may lead to allergic dermatitis.[2]

Validated Handling & Synthesis Protocol
Autonomy Directive: The following is a "Best Practice" workflow for utilizing this compound in

an O-alkylation reaction (common use case), integrating safety controls directly into the

chemistry.

A. Storage & Preparation[2][4][5][7][8]
Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).

Stability Check: Before use, dissolve a small sample in DMSO-

.[2] If proton NMR shows significant broadening of the OH peak or new aromatic signals,
repurify via recrystallization (EtOH/Water).[2]

B. Reaction Setup (O-Alkylation Example)
Objective: Selective alkylation of the 4-OH group while suppressing N-alkylation.

PPE Requirement: Double nitrile gloves, lab coat, safety glasses, and face shield (if scaling

>5g).[2] Work inside a fume hood.

Solvent Selection: Use anhydrous DMF or DMAc.[2] Why? High solubility and polar aprotic

nature favor the

mechanism.[2]

Base Addition (The Exotherm Risk):
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Dissolve 6-Chloro-1H-indazol-4-ol in DMF.

Add Potassium Carbonate (

) or Cesium Carbonate (

).[2]

Safety Check: Addition is generally not highly exothermic, but ensure venting is open.[2]

Reagent Addition: Add the alkyl halide dropwise.

Monitoring: Monitor via LC-MS or TLC (5% MeOH in DCM). The product will be less polar

than the starting phenol.[2]

C. Quenching & Isolation (The Hazard Point)[2]
Risk: Quenching basic DMF solutions with water generates heat.[2]

Protocol: Cool the reaction mixture to 0°C. Slowly add water/ice slurry.

Precipitation: The product often precipitates.[2] Filter and wash with water to remove residual

DMF and inorganic salts.[2]

Waste: Collect DMF/Water filtrate in "Halogenated Organic" waste streams.

Visualized Workflows (Graphviz)[2]
Diagram 1: Safe Synthesis Workflow
This diagram outlines the logical flow from storage to product isolation, highlighting critical

control points (CCPs).

Critical Safety Controls

1. Storage
(2-8°C, Argon)

2. Purity Check
(1H NMR / LCMS)

Verify Integrity 3. Reaction Setup
(Fume Hood, Double Gloves)

Pass 4. O-Alkylation
(Base + Electrophile)

Add Reagents 5. Quench & Isolate
(Cool to 0°C -> Water add)

Completion (TLC) 6. Waste Disposal
(Halogenated Stream)

Filtrate
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Click to download full resolution via product page

Caption: Step-by-step synthesis workflow emphasizing temperature control during quenching

to prevent thermal runaway.

Diagram 2: Emergency Response Decision Tree
Immediate actions to take in case of exposure.

Exposure Incident

Identify Type

Skin Contact Eye Contact Inhalation

1. Remove Clothing
2. Wash 15min (Soap/Water)

3. Seek Medical Aid

1. Rinse 15min (Eyewash)
2. Remove Contacts

3. Ophthalmologist ASAP

1. Fresh Air
2. Oxygen if labored

3. Medical Eval

Click to download full resolution via product page

Caption: Emergency decision tree for rapid triage of chemical exposure incidents.

Regulatory & Transport Information
Transport (DOT/IATA):

Not regulated as a dangerous good for transport (Non-Hazmat) in small quantities.[2]

Note: Always check carrier-specific restrictions for "Chemical Solids, N.O.S."
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TSCA (USA): This compound is likely not listed on the active TSCA inventory and is intended

solely for R&D use under the supervision of a technically qualified individual (40 CFR

720.36).[2]

REACH (EU): Pre-registration required if importing >1 ton/year.[2]

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 24728444 (Analog: 6-Chloro-4-fluoro-1H-indazole).[2] Retrieved from [Link][2]

Disclaimer: This guide is for educational and research planning purposes. Always consult the

specific SDS provided by your chemical supplier before handling.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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